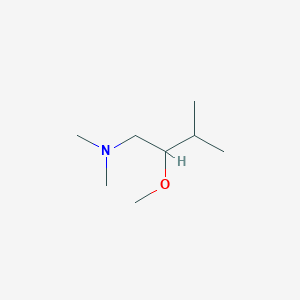![molecular formula C10H10N2O B12594139 2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine CAS No. 651314-36-2](/img/structure/B12594139.png)
2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine is a heterocyclic compound that features both an oxazole ring and a tetrahydropyridine ring. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential biological activities. The oxazole ring, in particular, is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate to form 1,2-oxazol-5(2H)-ones, which can then be further modified to introduce the ethynyl group . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the cyclization and subsequent modifications.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the use of advanced purification techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or the ethynyl group.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups to the oxazole ring.
Scientific Research Applications
2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine has several scientific research applications:
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets in biological systems. The oxazole ring can bind to various enzymes and receptors through non-covalent interactions, affecting their activity . This can lead to the modulation of biological pathways involved in processes like inflammation, cell proliferation, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2,6-Dichlorophenylamino)phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)ones: Known for their antibacterial potential.
1,2-Oxazol-5(2H)-ones: Exhibit a wide range of biological activities and are used in the synthesis of other derivatives.
Imidazo[1,2-b][1,2]oxazolones: Formed as intermediates in the synthesis of oxazole derivatives.
Uniqueness
What sets 2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine apart is its unique combination of the oxazole and tetrahydropyridine rings, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
651314-36-2 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-[2-(1,2,3,4-tetrahydropyridin-2-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C10H10N2O/c1-2-7-11-9(3-1)4-5-10-6-8-12-13-10/h2,6-9,11H,1,3H2 |
InChI Key |
SVXLLEIZOXXCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC=C1)C#CC2=CC=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)


![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)


![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane](/img/structure/B12594117.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)

